

Spectroscopic Data of (2,6-Dibromophenyl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

Cat. No.: B1423168

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **(2,6-Dibromophenyl)methanamine**, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of experimental spectra in public databases, this guide leverages advanced computational prediction tools to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach provides a robust and scientifically grounded dataset for reference and further investigation.

Introduction

(2,6-Dibromophenyl)methanamine, with the chemical formula $C_7H_7Br_2N$ and CAS number 1214332-14-5, is a substituted benzylamine. The presence of two bromine atoms on the phenyl ring and a primary amine group on the methyl substituent gives this molecule distinct chemical properties that are reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological systems.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of **(2,6-Dibromophenyl)methanamine** is presented below.

Figure 1: Molecular structure of **(2,6-Dibromophenyl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted NMR data for **(2,6-Dibromophenyl)methanamine** in CDCl₃ as the solvent is presented below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **(2,6-Dibromophenyl)methanamine** reveals distinct signals for the aromatic protons, the methylene protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (meta)	7.55	Doublet (d)	2H
Ar-H (para)	7.05	Triplet (t)	1H
-CH ₂ -	4.05	Singlet (s)	2H
-NH ₂	1.60	Singlet (s, broad)	2H

Interpretation:

- Aromatic Protons (Ar-H):** The two bromine atoms at the 2 and 6 positions of the phenyl ring create a symmetrical substitution pattern. This results in two types of aromatic protons. The two protons in the meta positions (relative to the aminomethyl group) are chemically equivalent and are predicted to appear as a doublet around 7.55 ppm. The single proton in the para position is predicted to be a triplet at approximately 7.05 ppm due to coupling with the two meta protons.
- Methylene Protons (-CH₂-):** The two protons of the methylene group are chemically equivalent and are predicted to resonate as a singlet at around 4.05 ppm. The deshielding

effect of the adjacent aromatic ring and the nitrogen atom causes this downfield shift.

- **Amine Protons (-NH₂):** The two protons of the primary amine group are expected to appear as a broad singlet at approximately 1.60 ppm. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Assignment	Predicted Chemical Shift (ppm)
C-Br (ipso)	122.5
C-CH ₂ NH ₂ (ipso)	140.0
Ar-C (meta)	130.0
Ar-C (para)	128.5
-CH ₂ -	45.0

Interpretation:

- **Aromatic Carbons:** The carbon atoms directly bonded to the bromine atoms (ipso-carbons) are predicted to have a chemical shift of around 122.5 ppm. The ipso-carbon attached to the aminomethyl group is expected at approximately 140.0 ppm. The meta and para carbons are predicted to appear at around 130.0 ppm and 128.5 ppm, respectively.
- **Methylene Carbon (-CH₂-):** The carbon of the methylene group is predicted to have a chemical shift of approximately 45.0 ppm, influenced by the attached nitrogen and aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400-3300	Medium, Broad	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)
3100-3000	Medium	C-H stretch (aromatic)	Aromatic Ring
2950-2850	Medium	C-H stretch (aliphatic)	Methylene (-CH ₂)
1620-1580	Medium	N-H bend (scissoring)	Primary Amine (-NH ₂)
1500-1400	Strong	C=C stretch	Aromatic Ring
1100-1000	Strong	C-N stretch	Amine
800-700	Strong	C-H bend (out-of- plane)	Substituted Aromatic
600-500	Strong	C-Br stretch	Aryl Bromide

Interpretation:

- N-H Vibrations:** The presence of a primary amine is indicated by the characteristic N-H stretching vibrations in the 3400-3300 cm⁻¹ region, which often appear as two distinct bands (asymmetric and symmetric stretching), and the N-H bending vibration around 1620-1580 cm⁻¹.
- C-H Vibrations:** Aromatic C-H stretching is expected between 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methylene group should appear in the 2950-2850 cm⁻¹ range. Strong out-of-plane C-H bending bands in the 800-700 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring.

- C=C and C-N Stretching: The aromatic C=C stretching vibrations are expected as strong bands in the 1500-1400 cm^{-1} region. The C-N stretching vibration of the amine is predicted to be a strong band in the 1100-1000 cm^{-1} range.
- C-Br Stretching: The C-Br stretching vibrations are expected to appear as strong absorptions in the lower frequency region of the spectrum, typically between 600-500 cm^{-1} .

Mass Spectrometry (MS)

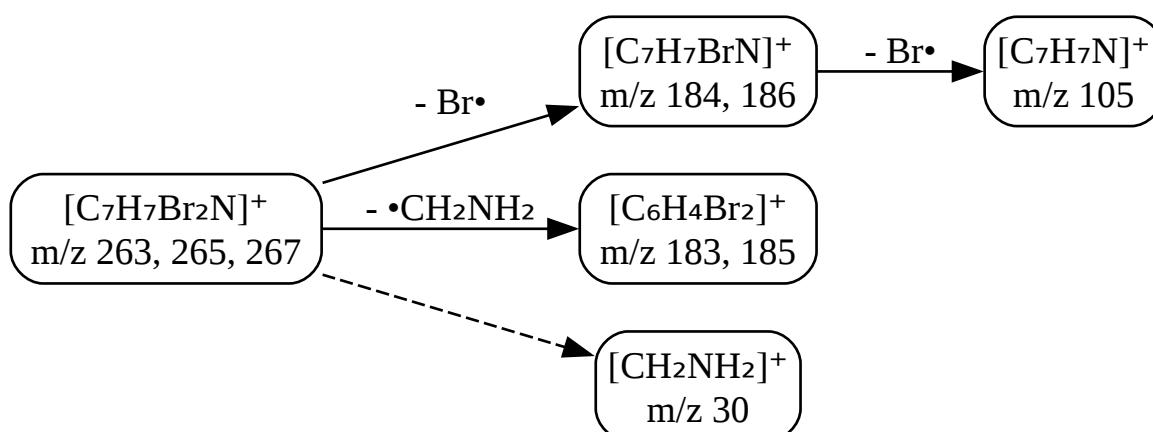

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The predicted mass spectrum of **(2,6-Dibromophenyl)methanamine** would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Interpretation

m/z	Relative Abundance	Interpretation
263, 265, 267	High	Molecular ion peak ($[\text{M}]^+$) showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).
184, 186	High	Loss of a bromine atom ($[\text{M}-\text{Br}]^+$).
105	Moderate	Loss of both bromine atoms ($[\text{M}-2\text{Br}]^+$).
183, 185	High	Loss of the aminomethyl group ($[\text{M}-\text{CH}_2\text{NH}_2]^+$).
30	High	Aminomethyl fragment ($[\text{CH}_2\text{NH}_2]^+$).

Interpretation:

- Molecular Ion Peak: The molecular ion peak is expected to be a cluster of peaks at m/z 263, 265, and 267, corresponding to the different isotopic combinations of bromine (^{79}Br and ^{81}Br). The relative intensities of these peaks will be approximately 1:2:1, which is a hallmark of a molecule containing two bromine atoms.
- Fragmentation Pathway: A plausible fragmentation pathway for **(2,6-Dibromophenyl)methanamine** under electron ionization (EI) is initiated by the loss of a bromine atom or the aminomethyl group.

[Click to download full resolution via product page](#)

Figure 2: Predicted major fragmentation pathway of **(2,6-Dibromophenyl)methanamine** in mass spectrometry.

Experimental Protocols

While this guide presents predicted data, the following are general, standardized protocols for acquiring experimental spectroscopic data for a compound like **(2,6-Dibromophenyl)methanamine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(2,6-Dibromophenyl)methanamine** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Instrument: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for **(2,6-Dibromophenyl)methanamine**. The ^1H NMR, ^{13}C NMR, IR, and MS data, generated through reliable computational methods, offer valuable insights into the structural features of this molecule. This information serves as a crucial reference for researchers in the fields of chemical synthesis, materials science, and drug discovery, enabling the confident identification and characterization of **(2,6-Dibromophenyl)methanamine** in various experimental settings.

- To cite this document: BenchChem. [Spectroscopic Data of (2,6-Dibromophenyl)methanamine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423168#spectroscopic-data-of-2-6-dibromophenyl-methanamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com